

PSB-16133 sodium and its implications for cancer research

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Compound of Interest

Compound Name: PSB-16133 sodium

Cat. No.: B15570692

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PSB-16133 Sodium: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-16133 sodium is a potent and selective antagonist of the P2Y4 purinergic receptor. While research on its direct application in oncology is still emerging, the established role of the P2Y4 receptor in fundamental cellular processes implicated in cancer, such as proliferation and migration, positions **PSB-16133 sodium** as a valuable tool for cancer research. This technical guide provides a comprehensive overview of **PSB-16133 sodium**, including its core properties, the known signaling pathways of its target receptor, and detailed, adaptable experimental protocols for investigating its potential anti-cancer effects. The information presented herein is intended to equip researchers with the foundational knowledge required to explore the therapeutic and research applications of **PSB-16133 sodium** in oncology.

Introduction to PSB-16133 Sodium

PSB-16133 sodium is a non-nucleotide, allosteric antagonist of the human P2Y4 receptor.^[1] Purinergic signaling, mediated by extracellular nucleotides like UTP and ATP, is increasingly recognized for its role in the tumor microenvironment, influencing cancer cell growth, death, and metastasis. The P2Y4 receptor, activated by UTP, is a Gq protein-coupled receptor

(GPCR) that has been implicated in various physiological and pathological processes, including those relevant to cancer biology.[2] **PSB-16133 sodium** offers a selective means to probe the function of the P2Y4 receptor in cancer, making it a significant compound for investigation.

Core Properties of PSB-16133 Sodium

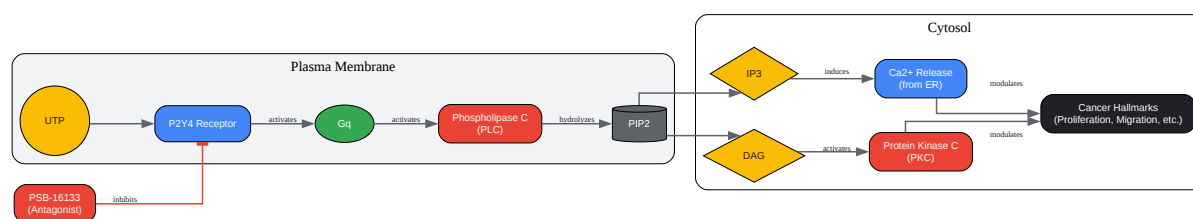
A summary of the key quantitative data for **PSB-16133 sodium** is presented in Table 1. This data is derived from its initial characterization and provides essential information for its application in experimental settings.

Property	Value	Reference Cell Line
IC50	233 nM	1321N1 astrocytoma cells
Molecular Formula	C28H21N2NaO5S2	N/A
Molecular Weight	552.59 g/mol	N/A
Mechanism of Action	Allosteric Antagonist of P2Y4 Receptor	1321N1 astrocytoma cells

Table 1: Quantitative Data for
PSB-16133 Sodium

The P2Y4 Receptor Signaling Pathway in the Context of Cancer

The P2Y4 receptor is coupled to the Gq/11 protein. Upon activation by its endogenous ligand, UTP, it initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG can influence a multitude of downstream cellular processes that are highly relevant to cancer, including proliferation, migration, and apoptosis.



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P2Y₄ Receptor Signaling Pathway and Inhibition by PSB-16133.

Proposed Experimental Protocols for Cancer Research

The following protocols are standardized methodologies that can be adapted to investigate the effects of **PSB-16133 sodium** on various aspects of cancer biology.

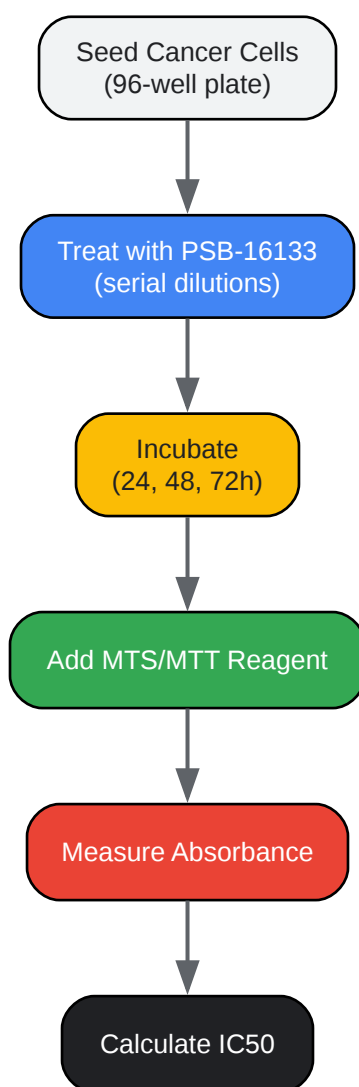
Cell Proliferation Assay (MTS/MTT Assay)

This assay determines the effect of **PSB-16133 sodium** on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Methodology:

- **Cell Seeding:** Plate cancer cells of interest (e.g., breast, prostate, lung cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- **Treatment:** Prepare a serial dilution of **PSB-16133 sodium** in complete culture medium. Remove the old medium from the wells and add 100 μ L of the **PSB-16133 sodium** dilutions. Include a vehicle control (medium with the same concentration of DMSO or saline used to dissolve the compound).

- Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
- MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of **PSB-16133 sodium**.



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Workflow for Cell Proliferation Assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by **PSB-16133 sodium**.

Methodology:

- Cell Treatment: Seed cells in a 6-well plate and treat with **PSB-16133 sodium** at concentrations around its IC50 (determined from the proliferation assay) for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
- Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
- Incubation: Incubate in the dark for 15 minutes at room temperature.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Migration and Invasion Assays (Boyden Chamber Assay)

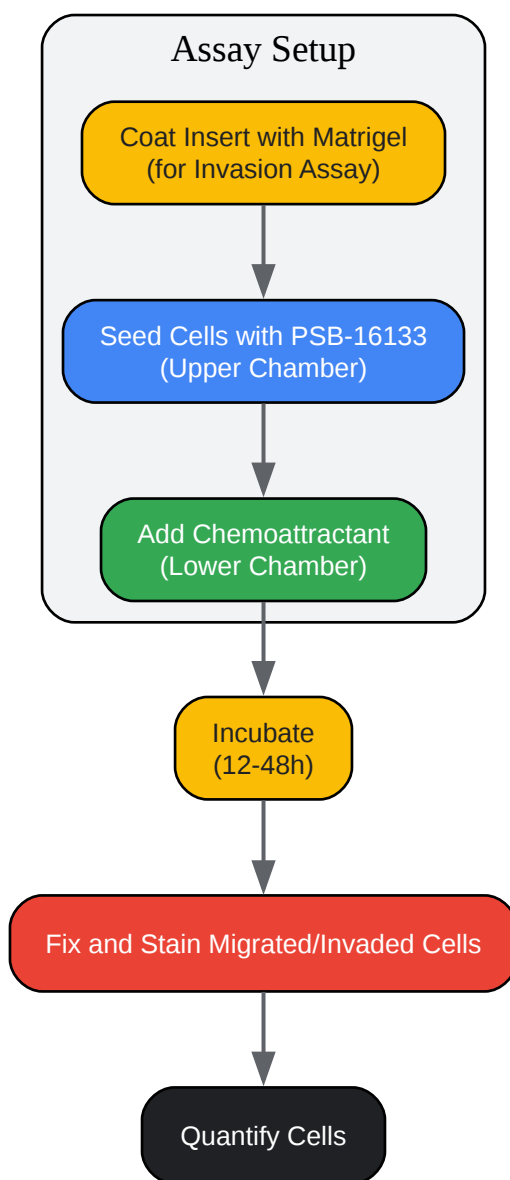
These assays assess the impact of **PSB-16133 sodium** on the migratory and invasive potential of cancer cells.

Methodology:

- Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 μ m pore size) with a thin layer of Matrigel. For migration assays, no coating is needed.
- Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of **PSB-16133 sodium** and seed them into the upper chamber of the

Transwell insert.

- Chemoattractant: Add complete medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubation: Incubate for 12-48 hours.
- Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
- Quantification: Count the number of stained cells in several random fields under a microscope.



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Workflow for Migration and Invasion Assays.

Potential Implications and Future Directions in Cancer Research

Given the role of P2Y receptors in the tumor microenvironment, the selective antagonism of the P2Y4 receptor by **PSB-16133 sodium** presents several potential avenues for cancer research:

- **Direct Anti-tumor Effects:** Investigating the ability of **PSB-16133 sodium** to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
- **Anti-metastatic Potential:** Assessing its efficacy in preventing cancer cell migration and invasion, key steps in the metastatic cascade.
- **Combination Therapies:** Exploring the synergistic effects of **PSB-16133 sodium** with existing chemotherapeutic agents or targeted therapies. A recent review suggested exploring the combination of PSB-16133 with alpelisib in breast cancer.
- **Modulation of the Tumor Microenvironment:** Studying the impact of P2Y4 receptor blockade on immune cells, fibroblasts, and endothelial cells within the tumor microenvironment.

Conclusion

PSB-16133 sodium is a potent and selective tool for the study of the P2Y4 receptor. While its direct role in cancer has yet to be extensively documented, its ability to antagonize a receptor implicated in key cancer-related signaling pathways makes it a compound of high interest for oncological research. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of **PSB-16133 sodium**'s potential as a novel anti-cancer agent. Further research is warranted to elucidate its efficacy in various cancer models and to validate its potential for clinical translation.

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References

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